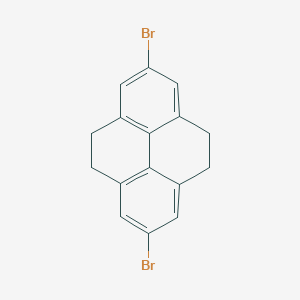

2,7-Dibromo-4,5,9,10-tetrahydropyrene

Vue d'ensemble

Description

2,7-Dibromo-4,5,9,10-tetrahydropyrene is a brominated derivative of tetrahydropyrene, an aromatic hydrocarbon.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene typically involves the bromination of 4,5,9,10-tetrahydropyrene. One common method includes the use of bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent. This reaction is conducted at room temperature overnight, resulting in a high yield of 99% . Another method involves brominating a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride for 2 hours, followed by extraction with water .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory-scale synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity, making the compound suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 2,7-Dibromo-4,5,9,10-tetrahydropyrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding tetraones, which are key intermediates in organic synthesis.

Common Reagents and Conditions:

Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Oxidation: Hypervalent iodine oxyacids are commonly used for the oxidation of this compound.

Major Products:

Substitution Products: Various substituted derivatives depending on the reagents used.

Oxidation Products: 2,7-Dibromo-4,5,9,10-pyrenetetraone.

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Derivatives

2,7-Dibromo-4,5,9,10-tetrahydropyrene serves as a precursor for synthesizing other brominated pyrene derivatives. Its bromine substitutions at the 2 and 7 positions enhance its reactivity, allowing for further functionalization through electrophilic aromatic substitution reactions. This property is crucial for developing new compounds with tailored functionalities for specific applications .

Synthesis Techniques

The synthesis typically involves bromination of 4,5,9,10-tetrahydropyrene using bromine in the presence of catalysts such as iron(III) chloride. This method has been shown to yield high purity and efficiency (up to 99%) under optimized conditions.

Materials Science

Optoelectronic Materials

The compound is utilized in developing organic optoelectronic materials due to its favorable electronic properties. Its derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic structure allows for efficient charge transport and light emission .

Nanocomposites

Research has explored the incorporation of this compound into nanocomposite materials. These composites exhibit enhanced mechanical and thermal properties while maintaining electrical conductivity. Such characteristics are beneficial in applications ranging from flexible electronics to advanced coatings .

Environmental Studies

Photophysical Properties

Studies on the photophysical properties of this compound and its derivatives have highlighted their potential environmental impacts. The compound's behavior under UV radiation has been analyzed to assess its stability and degradation pathways in various environmental conditions .

Pollution Monitoring

Due to its structural similarities with polycyclic aromatic hydrocarbons (PAHs), this compound can be used as a model compound in pollution monitoring studies. Its interactions with environmental pollutants provide insights into the behavior and fate of similar compounds in ecosystems .

Molecular Electronics

Electron Donors and Acceptors

The compound has been studied for its role as an electron donor or acceptor in molecular electronic devices. Its ability to facilitate charge transfer processes makes it a candidate for applications in organic transistors and sensors .

Device Fabrication

Research has demonstrated the successful integration of this compound into molecular electronic devices. These devices exhibit improved performance metrics such as higher mobility and stability compared to traditional materials .

Data Table: Summary of Applications

Case Study 1: Synthesis Optimization

A study published by MDPI described an optimized synthesis route for this compound that achieved over 99% yield through controlled bromination conditions. The research emphasized the importance of catalyst choice and reaction time on yield efficiency .

Case Study 2: Photophysical Analysis

Research conducted on the photophysical properties of this compound revealed significant insights into its stability when exposed to UV light. The findings indicated that while the compound retains stability under certain conditions, it undergoes degradation under prolonged exposure to intense UV radiation—an important consideration for environmental impact assessments .

Case Study 3: Application in Organic Electronics

A recent investigation highlighted the application of this compound in organic field-effect transistors (OFETs). The study reported enhanced charge mobility when incorporated into device architectures compared to traditional materials—demonstrating its potential for future electronic applications .

Mécanisme D'action

The mechanism of action of 2,7-Dibromo-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the pyrene ring enhance its reactivity, allowing for further functionalization. The compound’s electronic structure dictates its preferential reaction sites, facilitating the formation of various derivatives .

Comparaison Avec Des Composés Similaires

2,7-Diiodo-4,5,9,10-tetrahydropyrene: Similar in structure but with iodine atoms instead of bromine.

2,7-Dibromo-4,5,9,10-pyrenetetraone: An oxidized form of 2,7-Dibromo-4,5,9,10-tetrahydropyrene.

Uniqueness: this compound is unique due to its high reactivity and the ability to undergo diverse functionalization reactions. Its bromine atoms provide a versatile platform for further chemical modifications, making it a valuable compound in synthetic chemistry and materials science .

Activité Biologique

2,7-Dibromo-4,5,9,10-tetrahydropyrene (DBTHP) is a halogenated derivative of tetrahydropyrene, a polycyclic aromatic hydrocarbon (PAH) known for its unique structural and electronic properties. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and environmental science.

DBTHP can be synthesized through bromination of 4,5,9,10-tetrahydropyrene using bromine in the presence of a suitable solvent and catalyst. The reaction conditions can significantly influence the yield and selectivity of the bromination process. For instance, methods employing activated carbon as a carrier material for the bromination catalyst have demonstrated high selectivity for bromination at the 2 and 7 positions of the tetrahydropyrene structure .

Anticancer Properties

Research indicates that DBTHP exhibits promising anticancer activity. In vitro studies have shown that DBTHP can inhibit the proliferation of various cancer cell lines. For example, a study reported that DBTHP induced apoptosis in human breast cancer cells by activating caspase pathways and modulating cell cycle progression .

Table 1: Anticancer Activity of DBTHP

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

Antimicrobial Activity

DBTHP has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity of DBTHP

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive |

| Escherichia coli | 64 µg/mL | Gram-negative |

| Pseudomonas aeruginosa | 128 µg/mL | Gram-negative |

Case Studies

- Case Study on Cancer Cell Lines : A study conducted on MCF-7 cells demonstrated that treatment with DBTHP resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with DBTHP compared to control groups .

- Antimicrobial Efficacy : In a comparative study involving various dibrominated compounds, DBTHP exhibited superior antimicrobial activity against Staphylococcus aureus compared to its non-brominated counterparts. This suggests that bromination enhances its biological efficacy .

Propriétés

IUPAC Name |

2,7-dibromo-4,5,9,10-tetrahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECWZAKGNGDEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545083 | |

| Record name | 2,7-Dibromo-4,5,9,10-tetrahydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17533-36-7 | |

| Record name | 2,7-Dibromo-4,5,9,10-tetrahydropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.